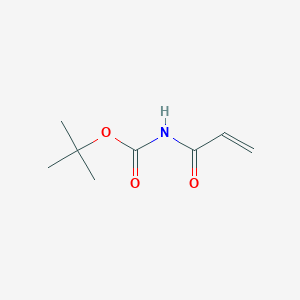

tert-Butyl acryloylcarbamate

Descripción

tert-Butyl acryloylcarbamate is a carbamate derivative characterized by a tert-butyl group and an acryloyl substituent (CH₂=CHCO−). The acryloyl moiety introduces a reactive α,β-unsaturated carbonyl system, making the compound valuable in polymer chemistry, crosslinking reactions, and as a Michael acceptor in organic synthesis. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 171.20 g/mol).

Propiedades

Número CAS |

103223-89-8 |

|---|---|

Fórmula molecular |

C8H13NO3 |

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

tert-butyl N-prop-2-enoylcarbamate |

InChI |

InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |

Clave InChI |

ZLJZBJSVDATEGJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=O)C=C |

SMILES canónico |

CC(C)(C)OC(=O)NC(=O)C=C |

Sinónimos |

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of t-butyl N-acryloylcarbamate typically involves the reaction of tert-butyl carbamate with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of t-butyl N-acryloylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group can be cleaved under acidic or radical conditions:

Acidic Hydrolysis

-

Mechanism : Protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to yield acryloylamide .

Radical-Mediated Cleavage

-

Reagents : Magic Blue (tris-4-bromophenylamminium radical cation) with triethylsilane .

-

Conditions : Mild, room-temperature deprotection with 85–92% yields .

Example Reaction :

Hydrolysis of the Carbamate Moiety

Under basic conditions, the carbamate undergoes hydrolysis to form acryloylurea derivatives:

Conditions :

Mechanistic Pathway :

-

Hydroxide attack at the carbonyl carbon.

-

Cleavage of the C–O bond, releasing tert-butanol.

Polymerization via the Acryloyl Group

The acryloyl double bond participates in radical polymerization, forming polyacrylamide derivatives:

Initiation :

-

Conditions : 60–80°C in inert solvents (e.g., THF).

Example :

Key Data :

Nucleophilic Additions to the Acryloyl Group

The α,β-unsaturated carbonyl system undergoes Michael additions:

Reagents :

-

Nucleophiles : Thiols, amines, or Grignard reagents.

Example :

Conditions :

Stability and Storage Considerations

Aplicaciones Científicas De Investigación

t-Butyl N-acryloylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of t-butyl N-acryloylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The acryloyl group can undergo polymerization or other reactions, allowing for the synthesis of complex molecules. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare tert-butyl acryloylcarbamate with structurally related tert-butyl carbamate derivatives from the provided evidence. Key parameters include substituent effects, molecular properties, stability, and applications.

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Note: Acryloyl-containing compounds often require inhibitors (e.g., hydroquinone) to prevent polymerization during storage.

Key Findings:

Structural and Reactivity Differences: The acryloyl group in tert-butyl acryloylcarbamate confers higher reactivity compared to the hydroxymethyl (), biphenyl (), or azetidine () substituents in analogs. This reactivity enables applications in polymerization but necessitates stringent storage conditions. In contrast, tert-Butyl (2-(aminooxy)ethyl)carbamate () contains an aminooxyethyl group, which is nucleophilic and useful in oxime ligation or bioconjugation, diverging from the acryloyl derivative’s electrophilic nature.

Polar substituents (e.g., hydroxymethyl in ) enhance water solubility, whereas the acryloyl group may reduce it.

Stability and Handling :

- All analogs in the evidence exhibit stability under recommended conditions, but tert-butyl acryloylcarbamate’s α,β-unsaturated system likely requires stabilizers to prevent undesired polymerization—a consideration absent in the analogs .

However, explicit toxicological data for tert-butyl acryloylcarbamate remain undocumented in the provided evidence.

Applications :

- Analogs are restricted to R&D (), whereas tert-butyl acryloylcarbamate’s reactivity expands its utility to materials science (e.g., hydrogel synthesis) and targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.